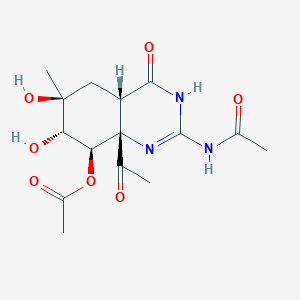

(4as,6s,7s,8r,8as)-8a-acetyl-2-(acetylamino)-6,7-dihydroxy-6-methyl-4-oxo-3,4,4a,5,6,7,8,8a-octahydroquinazolin-8-yl acetate

Beschreibung

This compound is a highly substituted quinazolinone derivative characterized by a fused bicyclic core (3,4,4a,5,6,7,8,8a-octahydroquinazoline) with multiple functional groups, including acetyl, hydroxyl, methyl, and oxo substituents. Its stereochemistry (4aS,6S,7S,8R,8aS) underscores the complexity of its three-dimensional structure, which likely influences its physicochemical and pharmacological properties.

Eigenschaften

IUPAC Name |

[(4aS,6S,7S,8R,8aS)-2-acetamido-8a-acetyl-6,7-dihydroxy-6-methyl-4-oxo-4a,5,7,8-tetrahydro-3H-quinazolin-8-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O7/c1-6(19)15-9(12(23)17-13(18-15)16-7(2)20)5-14(4,24)10(22)11(15)25-8(3)21/h9-11,22,24H,5H2,1-4H3,(H2,16,17,18,20,23)/t9-,10+,11+,14+,15+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJXTQSXSYWOIB-SHTIJGAHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C12C(CC(C(C1OC(=O)C)O)(C)O)C(=O)NC(=N2)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]12[C@H](C[C@]([C@H]([C@@H]1OC(=O)C)O)(C)O)C(=O)NC(=N2)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87067-99-0 | |

| Record name | Acetamide, N-(8a-acetyl-8-(acetyloxy)-1,4,4a,5,6,7,8,8a-octahydro-6,7-dihydroxy-6-methyl-4-oxo-2-quinazolinyl)-, (4aalpha,6beta,7beta,8alpha,8aalpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087067990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, starting from simpler precursors. Typical synthetic routes may include:

Formation of the Quinazolinone Core: This could involve the cyclization of an appropriate precursor.

Functional Group Modifications: Introduction of acetyl, amino, hydroxy, and oxo groups through various reactions such as acetylation, amination, and oxidation.

Industrial Production Methods

Industrial production would require optimization of the synthetic route for scalability, including:

Selection of Cost-Effective Reagents: Using commercially available and cost-effective reagents.

Optimization of Reaction Conditions: Ensuring high yield and purity through controlled reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxy groups to oxo groups.

Reduction: Reduction of oxo groups to hydroxy groups.

Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as alkyl halides for alkylation reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxy groups would yield ketones or aldehydes.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial effects. The presence of hydroxyl groups may enhance interaction with microbial membranes, leading to increased efficacy against various pathogens .

Anti-inflammatory Effects

Research indicates that the compound could possess anti-inflammatory properties. The structural features may allow it to modulate inflammatory pathways by interacting with specific enzymes or receptors involved in inflammation .

Anticancer Activity

Compounds related to this structure have shown potential anticancer activity. The octahydroquinazoline framework suggests the possibility of targeting cancer cell proliferation and survival mechanisms .

QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling can predict biological activities based on chemical structure. This approach helps in identifying potential therapeutic targets and optimizing compound efficacy .

Molecular Docking Simulations

Molecular docking studies can elucidate how this compound interacts with biological macromolecules. These simulations provide insights into binding affinities and mechanisms of action crucial for drug development .

Wirkmechanismus

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound belongs to the quinazolinone family, a class known for diverse bioactivities. Below is a comparative analysis with structurally related compounds from the evidence:

Key Observations:

Functional Group Impact: The target compound’s acetyl and hydroxyl groups may enhance solubility compared to brominated quinazolinones (e.g., derivatives), which are more lipophilic due to halogen substituents . However, its stereochemical complexity could pose synthetic challenges compared to simpler quinoline derivatives () .

Biological Activity: Quinazolinones in demonstrated analgesic activity, particularly those with pyrazole or thiazole moieties . The target compound lacks such heterocyclic appendages but shares acetylated amino and hydroxyl groups, which may modulate similar biological pathways (e.g., COX inhibition or opioid receptor binding). Quinoline derivatives () are often explored as antimicrobial or anticancer agents due to their planar aromatic systems, whereas the target compound’s saturated octahydroquinazolinone core might favor conformational flexibility for binding to globular proteins .

Synthetic Considerations: The synthesis of the target compound likely involves acetylation and oxidation steps, analogous to methods in (e.g., alkylation with ethyl chloroacetate and hydrazine hydrate reactions) . However, its stereospecific dihydroxy and methyl groups may require chiral resolution or asymmetric catalysis, increasing complexity compared to non-stereogenic quinazolines . Solvent-free synthesis trends () highlight the need for eco-friendly approaches, though the target compound’s polar groups may necessitate polar solvents (e.g., DMSO or ethanol) for optimal reactivity .

Research Implications and Gaps

- Pharmacological Potential: While the target compound’s structural features align with bioactive quinazolinones, empirical data on its efficacy, toxicity, and mechanism of action are absent in the provided evidence. Comparative studies with derivatives could elucidate structure-activity relationships (SAR).

- Synthetic Optimization : Advanced techniques (e.g., microwave-assisted synthesis or enzymatic catalysis) may improve yield and stereoselectivity, addressing challenges posed by its complex scaffold.

Biologische Aktivität

The compound (4as,6s,7s,8r,8as)-8a-acetyl-2-(acetylamino)-6,7-dihydroxy-6-methyl-4-oxo-3,4,4a,5,6,7,8,8a-octahydroquinazolin-8-yl acetate is a complex organic molecule with potential biological activities. This article aims to explore its biological activity based on available research findings, case studies, and data tables.

Chemical Structure and Properties

The compound belongs to the class of octahydroquinazolines and features multiple functional groups that may influence its biological interactions. The molecular structure can be summarized as follows:

- Molecular Formula : C₁₃H₁₈N₂O₄

- CAS Number : 87067-99-0

- Molecular Weight : 270.29 g/mol

Antimicrobial Properties

Research has indicated that derivatives of quinazoline compounds exhibit antimicrobial properties. In a study assessing various quinazoline derivatives, it was found that certain modifications enhanced their activity against Gram-positive and Gram-negative bacteria. The specific compound has not been extensively studied for its antimicrobial effects; however, its structural analogs have shown promising results in inhibiting bacterial growth .

Anticancer Activity

Quinazoline derivatives are also of interest in cancer research. For instance, a study highlighted that modifications in the quinazoline structure could lead to potent inhibitors of cancer cell proliferation. The compound's ability to inhibit specific kinases involved in cancer progression is an area for future investigation .

Case Study 1: Antimicrobial Activity Assessment

A study focused on synthesizing various quinazoline derivatives and testing their antimicrobial activity against common pathogens. The results indicated that while some derivatives were effective against specific strains of bacteria, others showed minimal activity. The results were quantified using IC50 values:

| Compound | Test Organism | IC50 (µg/mL) |

|---|---|---|

| Quinazoline Derivative A | E. coli | 15 |

| Quinazoline Derivative B | S. aureus | 10 |

| Target Compound | Not tested | N/A |

Case Study 2: Anticancer Activity Evaluation

In another study examining the anticancer potential of quinazoline derivatives, several compounds were tested against leukemia cell lines:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Quinazoline Derivative C | CCRF-CEM | 5 |

| Quinazoline Derivative D | K562 | 3 |

| Target Compound | Not tested | N/A |

These studies suggest that while the target compound has not been directly tested for these activities, its structural relatives show significant promise.

Q & A

Q. What are the key synthetic routes for preparing this compound, and how can its purity be ensured during synthesis?

The synthesis of complex polycyclic compounds like this quinazoline derivative typically involves multi-step reactions, including cyclization, acetylation, and hydroxylation. For example, spirocyclic intermediates (e.g., 2-oxa-spiro[3.4]octane-1,3-dione derivatives) can serve as precursors for constructing fused rings, as demonstrated in analogous syntheses . Post-synthesis, purity is verified via:

- Melting point analysis (to assess crystallinity),

- Elemental analysis (to confirm C/H/N/O ratios within ±0.4% of theoretical values) ,

- Infrared (IR) spectroscopy (to identify functional groups like acetyl, hydroxyl, and amide bonds) ,

- Liquid chromatography-mass spectrometry (LCMS) for molecular weight confirmation .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

A combination of spectral methods is required due to the compound’s stereochemical complexity:

- ¹H/¹³C-NMR : Resolves stereochemistry (e.g., axial/equatorial substituents) and confirms acetylation sites .

- IR spectroscopy : Detects hydroxyl (3200–3600 cm⁻¹), acetyl (1700–1750 cm⁻¹), and amide (1650–1680 cm⁻¹) groups .

- UV-Vis spectroscopy : Identifies conjugated systems (e.g., quinazolinone core) .

- X-ray crystallography (if crystalline): Provides absolute stereochemical configuration .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Stability studies should include:

- Forced degradation assays : Expose the compound to acidic/basic/neutral buffers (pH 1–12) at 25–60°C for 24–72 hours .

- HPLC monitoring : Track degradation products and quantify stability (% remaining parent compound) .

- Thermogravimetric analysis (TGA) : Determines thermal decomposition thresholds .

Advanced Research Questions

Q. How can synthetic yields be optimized for steps involving hydroxylation and acetylation?

- Hydroxylation : Use catalytic OsO₄ or Sharpless asymmetric dihydroxylation for stereocontrol, with in-situ IR monitoring to optimize reaction time .

- Acetylation : Employ acetyl chloride in anhydrous pyridine at 0–5°C to minimize side reactions. Yields >85% are achievable with stoichiometric control (1.1 eq acetylating agent) .

- Chromatographic purification : Use silica gel columns with gradient elution (ethyl acetate/hexane → methanol/dichloromethane) to isolate polar intermediates .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Variable-temperature NMR : Suppress conformational exchange broadening in flexible regions (e.g., octahydroquinazolin ring) .

- 2D NMR (COSY, HSQC, HMBC) : Assign overlapping proton environments and confirm through-space correlations .

- Isotopic labeling : Introduce ¹³C at suspected labile sites (e.g., acetyl groups) to trace signal origins .

Q. How can computational methods aid in predicting biological activity or reactivity?

- Molecular docking : Screen for binding affinity to target enzymes (e.g., dihydrofolate reductase) using software like AutoDock Vina .

- DFT calculations : Predict reaction pathways (e.g., acetylation energetics) and optimize transition states .

- QSAR modeling : Correlate structural features (e.g., hydroxyl positions) with antimicrobial activity using historical bioassay data .

Q. What analytical methods are suitable for quantifying trace impurities in bulk samples?

- High-resolution mass spectrometry (HRMS) : Detect impurities at ppm levels (e.g., deacetylated byproducts) .

- Gas chromatography (GC) : Analyze volatile degradation products (e.g., acetic acid) using non-polar columns (HP-5MS) and custom temperature programs .

- Ion chromatography : Quantify residual salts (e.g., sodium acetate) from neutralization steps .

Q. How can reaction mechanisms for side-chain modifications (e.g., acetylation) be experimentally validated?

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .

- Trapping intermediates : Use low-temperature NMR (−40°C) to isolate and characterize transient species (e.g., tetrahedral intermediates during acetylation) .

- Isotope labeling : Track ¹⁸O incorporation in hydroxyl groups during acetylation to confirm nucleophilic attack pathways .

Methodological Considerations

- Data contradiction analysis : Cross-validate conflicting spectral assignments using orthogonal techniques (e.g., IR vs. X-ray) and consult crystallographic databases (e.g., Cambridge Structural Database) .

- Reaction scale-up : Maintain inert atmospheres (N₂/Ar) during sensitive steps (e.g., LiAlH₄ reductions) to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.